molecular formula C8H12F2N4O B2635386 3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide CAS No. 2226033-99-2

3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2635386
CAS No.: 2226033-99-2
M. Wt: 218.208
InChI Key: COORCKOBPFLDDB-UHFFFAOYSA-N
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Description

3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is characterized by the presence of an amino group, a difluoromethyl group, and a propyl group attached to the pyrazole ring, along with a carboxamide functional group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine derivative.

    Carboxamide Formation: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, borane, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the amino and carboxamide groups can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one: Another difluoromethyl-containing compound with similar structural features.

    3-amino-1-benzothiophene-2-carbonitrile: A compound with an amino group and a heterocyclic ring, but with different substituents.

    3-amino-1,2,4-triazole-5-carboxylic acid: A triazole derivative with an amino group and a carboxylic acid functional group.

Uniqueness

3-amino-1-(difluoromethyl)-N-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the amino and carboxamide groups provide opportunities for various chemical modifications and interactions with biological targets.

Properties

IUPAC Name

5-amino-2-(difluoromethyl)-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-2-3-12-7(15)5-4-6(11)13-14(5)8(9)10/h4,8H,2-3H2,1H3,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COORCKOBPFLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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